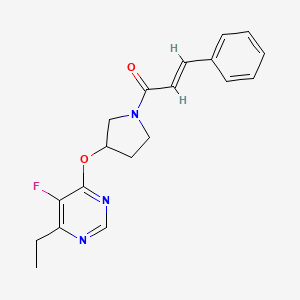

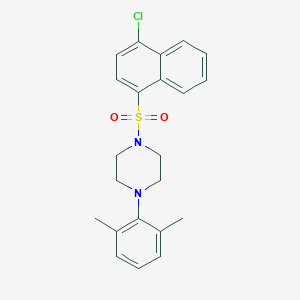

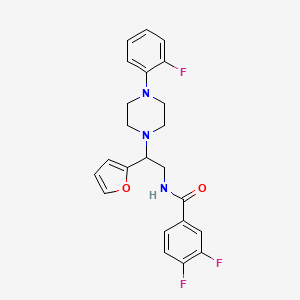

![molecular formula C10H8O2 B3014421 2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one CAS No. 65596-88-5](/img/structure/B3014421.png)

2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one is a complex organic compound that falls within the category of tricyclic molecules. These types of molecules are characterized by their three-ring structure and have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related tricyclic compounds has been explored in several studies. For instance, the synthesis of 3,11-dioxatricyclo[5.3.1.01,5]undeca-5,9-dien-8-ones was achieved from furfuryl alcohols with an acetylenic side-chain through oxidative rearrangement and base-assisted intramolecular cycloaddition . Similarly, the synthesis of 5-aza-2-oxatricyclo[6.2.1.0(3,9)]undecen-3-enes was reported through the reactions of 3-acetyl-3-aza-11-oxatricyclo[6.2.1.0(1,6)]undec-9-ene with bromine and acetic anhydride/boron trifluoride etherate under various conditions .

Molecular Structure Analysis

The molecular structure of tricyclic compounds is often complex and can be elucidated using techniques such as X-ray crystallography. For example, the structure of 5-aza-2-oxatricyclo[6.2.1.0(3,9)]undecen-3-enes was characterized by X-ray analysis, revealing the details of the rearrangement and the resulting olefin fragment . Additionally, the stereochemistry of 2,4,6,11-tetraaryl-9-oxa-1,5-diazatricyclo[5.3.1.03.8] undecane was determined using 2D-NMR and single-crystal XRD techniques .

Chemical Reactions Analysis

Tricyclic compounds can undergo various chemical reactions. The study of 3-bromotricyclo[5.3.1.03,8]undecane revealed insights into dehydrobromination and addition reactions, providing information on the stereochemistry of these processes . The photocycloaddition of 4-phenoxybut-1-enes to form 4-oxatricyclo[7.2.0.0]undeca-2,10-dienes also illustrates the reactivity of tricyclic compounds under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tricyclic compounds can be influenced by their stereochemistry. For instance, the equilibrium between conformers of 11-hydroxy-1,3,5,7,11-pentamethyl-2,4,6,8-tetraoxatricyclo[3.3.3.0(3,7)]undecan-9-one was studied, showing a preference for conformations stabilized by internal hydrogen bonds . These properties are crucial for understanding the behavior of these molecules in different environments and can affect their potential applications.

Applications De Recherche Scientifique

1. Chemical Reactions and Synthesis:

- Compounds derived from Diels-Alder reactions, including those similar to "2-Oxatricyclo[5.4.0.0^3,5]undeca-1(11),7,9-trien-6-one," have been synthesized and characterized. Their structures, featuring hetero-oxygen-containing five-membered rings, have been studied using advanced spectral methods and X-ray diffraction analysis (Zukerman-Schpector et al., 2001).

- A study demonstrated the [4 + 3] cycloaddition of aminoallyl cations with 1,3-dienes to produce compounds including "11-Oxatricyclo[4.3.1.1^2,5]undec-3-en-10-one," highlighting the versatility of these reactions in organic synthesis (Jonghoon Oh et al., 2003).

2. Structural and Conformational Analysis:

- The structure of "Curcumenol," a compound with a similar tricyclic structure, was analyzed, revealing distinct envelope shapes in its fused rings. This research contributes to the understanding of the spatial arrangement of such tricyclic compounds (Omer Abdalla Ahmed Hamdi et al., 2010).

- Another study focused on the intramolecular photocycloaddition of 4-phenoxybut-1-enes, leading to the formation of "4-oxatricyclo[7.2.0.0]undeca-2,10-dienes," which is closely related to the compound . This research highlights the impact of substituents on photocycloaddition reactions (S. AlQaradawi et al., 1992).

Propriétés

IUPAC Name |

1a,7a-dihydro-1H-cyclopropa[b]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-10-6-3-1-2-4-8(6)12-9-5-7(9)10/h1-4,7,9H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYKWUOLGDGKNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1OC3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346830 |

Source

|

| Record name | 1a,7a-Dihydro-1H-cyclopropa[b]chromen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one | |

CAS RN |

65596-88-5 |

Source

|

| Record name | 1a,7a-Dihydro-1H-cyclopropa[b]chromen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

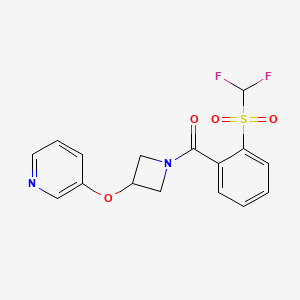

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B3014345.png)

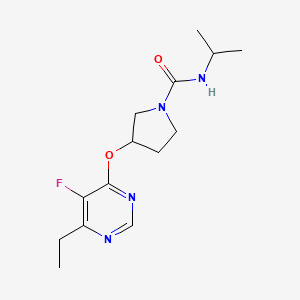

![(1R,5S)-8-(pyrazin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3014351.png)

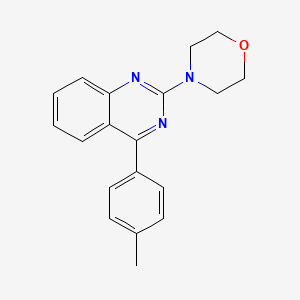

![3-(cyclopropylmethoxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3014353.png)

![N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B3014354.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)